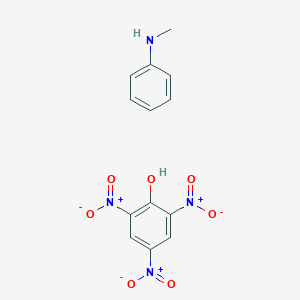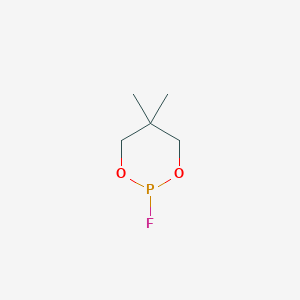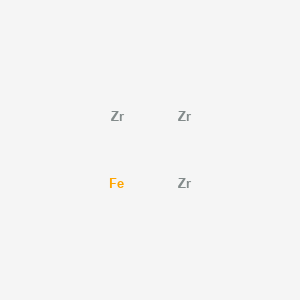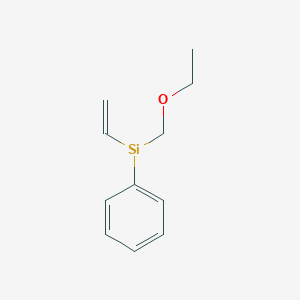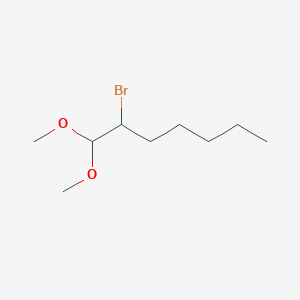![molecular formula C19H16O5 B14720938 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- CAS No. 6627-19-6](/img/structure/B14720938.png)
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxymethyl group and two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- typically involves the reaction of 1,4-naphthoquinone with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Scientific Research Applications
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).
Medicine: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- involves its redox properties. The compound can undergo redox cycling, generating ROS such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress, affecting cellular processes and leading to cell death. The compound’s activity is often linked to its ability to interact with cellular proteins and enzymes, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2,3-Dimethoxy-1,4-naphthoquinone: A closely related compound with two methoxy groups on the naphthoquinone ring.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position.
Uniqueness
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is unique due to the presence of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6627-19-6 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[(2,3-dimethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5/c1-23-16-9-5-8-13(19(16)24-2)18(22)14-10-15(20)11-6-3-4-7-12(11)17(14)21/h3-10,18,22H,1-2H3 |
InChI Key |
OVDGJLVAQXABCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



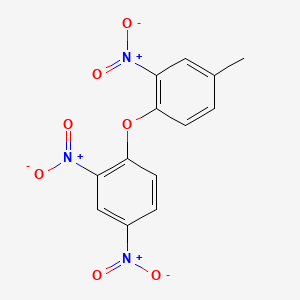
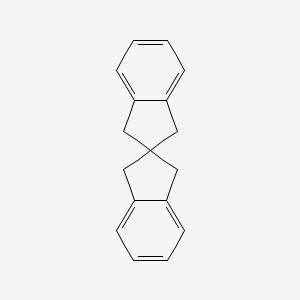
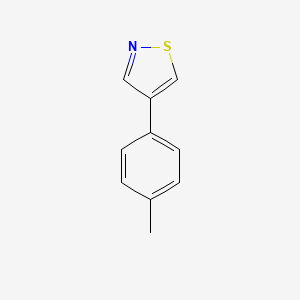
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
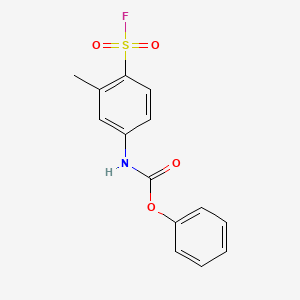
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
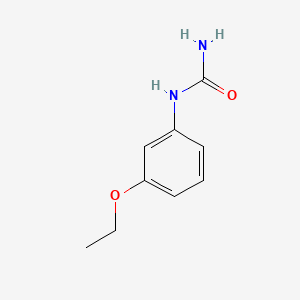
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
